molecular formula C11H12N2O2 B8787783 1-Isopropylquinoxaline-2,3(1H,4H)-dione

1-Isopropylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B8787783
M. Wt: 204.22 g/mol
InChI Key: JKYZYJAZJVNZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylquinoxaline-2,3(1H,4H)-dione is a quinoxaline-derived compound characterized by a fused bicyclic aromatic ring system with two ketone groups at positions 2 and 2. The isopropyl substituent at the N1 position distinguishes it from other quinoxaline-2,3-dione derivatives. Quinoxaline-2,3-diones are broadly studied for their biological activities (e.g., antimicrobial, antitubercular) and physicochemical properties (e.g., nonlinear optical behavior), with substituents critically influencing their functional profiles .

Properties

IUPAC Name

4-propan-2-yl-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)12-10(14)11(13)15/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYZYJAZJVNZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinoxaline-2,3-diones are highly dependent on substituent identity and position. Below is a systematic comparison of 1-isopropylquinoxaline-2,3(1H,4H)-dione with key analogs:

Key Observations :

  • Substituent Size and Polarity : Smaller substituents (e.g., methyl in 2b) correlate with stronger antitubercular activity, likely due to enhanced bioavailability or target binding. The isopropyl group’s bulk may hinder these interactions, though this remains untested .
  • Electron-Withdrawing Groups : Chlorine at C6 (as in 1,4-diallyl-6-chloro derivative) enhances dipole moments, favoring applications in material science rather than biology .
Table 2: Physicochemical Properties
Compound Dipole Moment (Debye) Hyperpolarizability (×10⁻³⁰ esu) Key Application Reference
1,4-Diallyl-6-chloroquinoxaline-2,3-dione 13.542 151.018 Nonlinear optical materials
1-Isopropylquinoxaline-2,3-dione Not reported Not reported Inference : Lower polarity due to isopropyl may reduce optical utility

Key Observations :

  • Allyl vs. Alkyl Substituents : Allyl groups in 1,4-diallyl-6-chloro derivative increase conjugation and dipole moments, critical for optical applications. Isopropyl’s saturated structure likely reduces polarizability .
  • Chlorine’s Role : The electron-withdrawing Cl atom in the C6 position significantly enhances hyperpolarizability, a feature absent in the isopropyl analog .

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